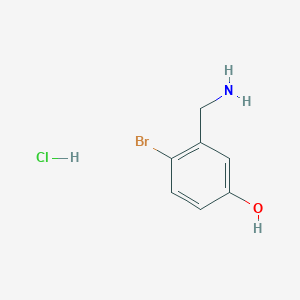

3-(Aminomethyl)-4-bromophenol;hydrochloride

CAS No.: 2416233-59-3

Cat. No.: VC5623476

Molecular Formula: C7H9BrClNO

Molecular Weight: 238.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2416233-59-3 |

|---|---|

| Molecular Formula | C7H9BrClNO |

| Molecular Weight | 238.51 |

| IUPAC Name | 3-(aminomethyl)-4-bromophenol;hydrochloride |

| Standard InChI | InChI=1S/C7H8BrNO.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3,10H,4,9H2;1H |

| Standard InChI Key | ROSWINSPQZNXHU-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1O)CN)Br.Cl |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for the base compound is 3-(aminomethyl)-4-bromophenol, while the hydrochloride salt is designated as 3-(aminomethyl)-4-bromophenol hydrochloride. Synonyms include Phenol, 3-(aminomethyl)-4-bromo- and 4-Bromo-3-(aminomethyl)phenol hydrochloride .

Molecular Formula and Weight

The hydrochloride salt derives from the neutral base () combined with hydrochloric acid, yielding the formula . The molecular weight of the base compound is 202.048 g/mol , with the hydrochloride salt calculated at 238.51 g/mol.

Structural Analysis

The compound features a phenol core substituted with a bromine atom at the para-position and an aminomethyl group () at the meta-position. Protonation of the amine group by hydrochloric acid forms the hydrochloride salt, enhancing solubility in polar solvents. The SMILES notation is , and the InChIKey is QMUGXLUXLGZZSC-SBSPUUFOSA-N .

Physicochemical Properties

Thermodynamic and Spectral Data

The low vapor pressure indicates limited volatility, favoring stability under ambient conditions.

Solubility and Partition Coefficients

-

LogP: , suggesting moderate lipophilicity.

-

Polar Surface Area (PSA): , indicative of hydrogen-bonding capacity .

The hydrochloride salt enhances water solubility due to ionic character, making it suitable for aqueous-phase reactions.

Synthesis and Reaction Pathways

Optimization Challenges

Key challenges include regioselective bromination and avoiding over-bromination. The use of protecting groups for the amine during synthesis may be necessary to prevent side reactions .

Applications in Pharmaceutical Research

Drug Development

The aminomethyl group provides a site for functionalization, enabling conjugation with targeting moieties or prodrug formulations. Its hydrochloride salt form improves bioavailability, a critical factor in drug design .

Future Directions

Research Opportunities

-

Structure-Activity Relationships (SAR): Systematic modification of the aminomethyl and bromo groups to optimize bioactivity.

-

Green Synthesis: Developing catalytic methods to minimize waste and improve yield.

Industrial Relevance

This compound’s versatility positions it as a candidate for high-value chemical intermediates in pharmaceuticals, agrochemicals, and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume